Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-11-5-13(8)4-7(6)10/h3-5H,2H2,1H3 |
InChI Key |
PEGGSJMEGINNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=CN2C=C1Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of Ethyl 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylate typically involves:
- Construction of the pyridine ring substituted with a chlorine atom at the 6-position.
- Formation of thetriazole ring fused at the 4,3-a positions of the pyridine.
- Introduction of the ethyl ester group at the 7-carboxylate position.
This is generally achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors, followed by chlorination and esterification steps.
Preparation of the Pyridine Precursor
A common starting material is a 6-chloropyridine derivative bearing a carboxylate or ester function at the 7-position. The ester group can be introduced early or via esterification of the carboxylic acid intermediate.
Formation of theTriazolo Ring
The key step is the cyclization of the pyridine hydrazine intermediate to form the fused triazolo ring. This is often accomplished by refluxing the hydrazino-pyridine compound in formic acid or using dehydrating agents to promote cyclization.
Representative Synthetic Procedure
Based on patent WO2014210042A2 and related literature, a representative synthesis involves the following steps:
Detailed Preparation Methods from Literature
Method from Patent WO2014210042A2
- The patent describes methods for preparing varioustriazolo[4,3-a]pyridines, including chlorinated derivatives.
- The process involves reacting hydrazine derivatives of chlorinated pyridine carboxylates with dehydrating agents or under acidic reflux to induce cyclization.
- The presence of bases or phosphorus(V) dehydrating agents can facilitate the reaction.
- The final product can be isolated as a salt or monohydrate for stability.
Synthetic Insights from Related Triazolopyridine Studies
- Cyclization of 6-chloro-3-hydrazinylpyridine derivatives in formic acid yields the triazolopyridine core.
- Chlorine substitution at the 6-position is retained through the synthesis.
- Ester groups at the 7-position can be introduced via alkylation or esterification of the acid intermediate.
- Purification is typically done by column chromatography or crystallization.
Comparative Data Table of Preparation Conditions
| Reference / Source | Starting Material | Cyclization Agent/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| WO2014210042A2 (Patent) | 6-Chloronicotinic acid/ester derivatives | Hydrazine hydrate, reflux in ethanol or formic acid; phosphorus(V) dehydrating agents | Moderate to High | Optional salt or hydrate formation |
| Arkivoc 2011 (Related triazolopyridine synthesis) | 6-Chloro-3-hydrazinylpyridine | Reflux in formic acid | Good | Chlorine substitution preserved |
| ACS Publications (2013) | 6-Chloro-substituted triazolopyridines | Acetic hydrazide reflux in n-butanol | Moderate | Flash chromatography purification |
| ScienceDirect Review (2023) | Various 1,2,4-triazolopyridines | Sequential condensation and oxidative cyclization | Varies | One-pot methods also reported |
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects cyclization yields.
- Use of phosphorus(V) dehydrating agents can improve cyclization efficiency.
- Maintaining chlorine substitution requires mild conditions to avoid dehalogenation.
- Esterification is often performed after ring closure to avoid hydrolysis.
- Purification by flash chromatography or recrystallization yields high purity products (>95%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted triazolopyridines.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid.
Scientific Research Applications
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound belonging to the triazolo-pyridine derivatives class. It features a triazole ring fused to a pyridine structure, which is chlorinated and substituted with an ethyl ester group. The compound's unique molecular structure contributes to its diverse chemical properties and potential biological activities. The molecular formula is , and it has garnered interest for its applications in medicinal chemistry, particularly as a scaffold for drug development .
Potential Applications
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has potential applications in various fields:
- Medicinal Chemistry Derivatives of triazolo-pyridine compounds exhibit a range of biological activities. Studies often focus on its interactions with biological targets. Such studies are essential for understanding the mechanism of action and optimizing the compound’s efficacy.
- Drug Development It is used particularly as a scaffold.
Structural Analogs
Several compounds share structural features with Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Mthis compound | Similar triazole-pyridine structure | Methyl instead of ethyl group |
| 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Lacks carboxylic acid functionality | Focused more on antimicrobial properties |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Bromine substitution instead of chlorine | Exhibits different reactivity patterns |
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5-Propyl-7-Pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular Formula : C₁₆H₁₇N₅O₂
Key Differences :
- Core Heterocycle : Triazolo[1,5-a]pyrimidine (vs. triazolo[4,3-a]pyridine in the target compound).
- Substituents : A propyl chain at position 5 and a pyridin-4-yl group at position 6.
- The pyridin-4-yl group may improve solubility in polar solvents compared to the chlorine substituent in the target compound .
| Parameter | Target Compound | Ethyl 5-Propyl-7-Pyridin-4-yl Analog |
|---|---|---|
| Core Structure | Triazolo[4,3-a]pyridine | Triazolo[1,5-a]pyrimidine |
| Molecular Weight | 225.63 g/mol | 311.34 g/mol |
| Substituents | Cl (position 6), COOEt (7) | C₃H₇ (position 5), Pyridin-4-yl (7) |
| Potential Applications | Kinase inhibition, antimicrobials | Likely broader enzyme inhibition due to pyrimidine core |
Ethyl 4-Chloro-6-Ethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Molecular Formula : C₁₁H₁₁ClN₄O₂
Key Differences :
- Core Heterocycle : Pyrazolo[1,5-a]pyrazine (vs. triazolo-pyridine).
- Substituents : Chlorine at position 4 and an ethyl group at position 4.
- The ethyl group may confer higher lipophilicity .
Ethyl 4-Chloro-7-Azaindole-3-carboxylate
Molecular Formula : C₉H₈ClN₃O₂
Key Differences :
- Core Heterocycle : 7-Azaindole (pyrrolo[2,3-b]pyridine) vs. triazolo-pyridine.
- Substituents : Chlorine at position 4 and COOEt at position 3.
- Bioactivity: 7-Azaindole derivatives are known for kinase inhibition (e.g., JAK2 inhibitors), suggesting divergent biological targets compared to the triazolo-pyridine scaffold .
Structural and Functional Implications
- Electron-Deficient Cores : Triazolo-pyridine (target) and triazolo-pyrimidine analogs exhibit greater electron deficiency than pyrazolo-pyrazine or azaindole derivatives, favoring interactions with electron-rich biological targets.
- Substituent Effects : Chlorine in the target compound enhances electrophilicity at adjacent positions, while pyridinyl or alkyl groups in analogs modulate solubility and steric effects.
- Synthetic Accessibility : The ethyl ester group in all compounds facilitates derivatization via hydrolysis or transesterification, but fused triazole systems (target and triazolo-pyrimidine) require more complex cyclization steps compared to pyrazolo-pyrazine .
Research Directions
- Structure-Activity Relationship (SAR) : Systematic substitution studies on the triazolo-pyridine core could optimize potency against specific enzyme targets.
- Comparative Bioactivity Screening : Testing the target compound against its triazolo-pyrimidine and azaindole analogs may reveal scaffold-specific selectivity profiles.
Biological Activity
Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a triazole ring fused to a pyridine structure, with an ethyl ester and chlorine substituent, which contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : Approximately 225.63 g/mol
- IUPAC Name : this compound
The structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism involves the inhibition of microbial enzymes essential for growth and replication.
- Antiviral Properties : Studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or receptors.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of inflammatory pathways and oxidative stress reduction.
- Anti-inflammatory Effects : this compound has been shown to inhibit key enzymes involved in inflammatory processes.
The biological activity of this compound is believed to stem from its ability to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation.
- Interact with Molecular Targets : It is thought to bind to specific receptors or enzymes involved in inflammation and microbial resistance pathways.
Research Findings and Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:
- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results : The compound exhibited significant antimicrobial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Q & A
Q. What are the established synthetic routes for Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via tandem cyclization reactions. A representative approach involves:
- Step 1 : Reacting a triazole precursor (e.g., substituted 1H-1,2,4-triazole) with ethyl bromo-enoate derivatives in DMF or DCM, using potassium carbonate as a base at 80–100°C for 8–12 hours .
- Step 2 : Purification via column chromatography (hexane/ethyl acetate, 3:1 v/v) yields the product in ~76% isolated yield .
- Critical Factors : Excess bromo-enoate (2:1 molar ratio) and anhydrous conditions minimize side reactions. Slow solvent evaporation aids crystallization .
Table 1 : Key Reaction Parameters
| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazole + ethyl bromo-enoate | DMF | K₂CO₃ | 80 | 76 | |
| Similar triazole derivatives | DCM | NaHCO₃ | 60 | 68 |
Q. How is the structural conformation of this compound validated, and what analytical techniques are recommended?
- Methodological Answer :
- X-ray crystallography confirms bond lengths (e.g., C–N = 1.32–1.38 Å) and torsion angles (e.g., carboxylate group twisted at 55.6° from the triazolo-pyridine plane) .
- NMR : H and C NMR identify substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.1 for C₁₀H₁₀ClN₃O₂) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to address low yields or byproduct formation?
- Methodological Answer :
- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Use acetonitrile instead of DMF to reduce polar byproducts .
- Microwave-assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes, improving yield by 15% .
Q. How should researchers resolve contradictions in spectral or crystallographic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) .
- High-Resolution Crystallography : Re-refine X-ray data with programs like SHELXL to resolve ambiguities in bond angles .
- Batch Analysis : Test multiple synthetic batches to rule out impurities affecting spectral purity .
Q. What strategies are effective for evaluating the biological activity of this compound and its derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for antifungal activity using Candida albicans MIC assays (reference: IC₅₀ = 12 µM for related triazolo-pyridines) .
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance receptor binding .
- SAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using molecular docking (e.g., P2X7 receptor antagonism) .
Q. What computational approaches are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., EGFR) using GROMACS, focusing on triazole ring interactions .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
